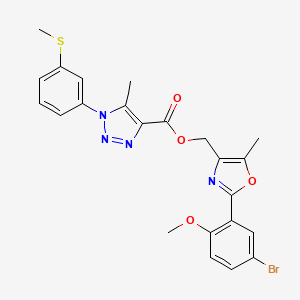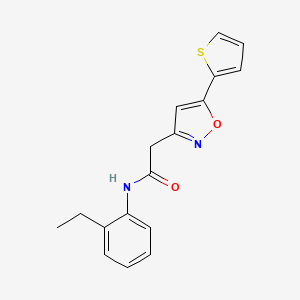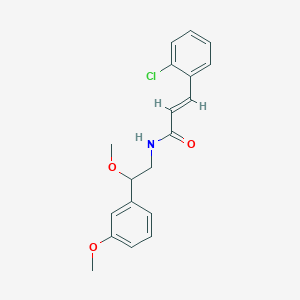![molecular formula C21H23N5O2 B2831234 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-methyl-N-phenylacetamide CAS No. 1006860-97-4](/img/structure/B2831234.png)
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that includes a pyrazole ring (a type of heterocyclic aromatic organic compound), a cyclopenta[d]pyrimidin ring (a type of heterocyclic aromatic organic compound), and an acetamide group .
Molecular Structure Analysis
The structure of similar compounds has been characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .Chemical Reactions Analysis
Reactions of similar compounds with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .Scientific Research Applications
The compound you’ve mentioned has several names, including “2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide,” “2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-methyl-N-phenylacetamide,” “F2329-0173,” and “VU0490747-1.” It belongs to the imidazole-containing compound family.
Antibacterial and Antimycobacterial Activity: Imidazole derivatives have demonstrated antibacterial and antimycobacterial properties. These compounds can potentially combat bacterial infections and mycobacterial diseases .
Anti-Inflammatory and Antitumor Activity: Certain imidazole-containing compounds exhibit anti-inflammatory and antitumor effects. They may play a role in managing inflammation-related conditions and cancer .
Antidiabetic and Antioxidant Properties: Imidazole derivatives have been investigated for their antidiabetic and antioxidant activities. These properties could be relevant in the context of diabetes management and oxidative stress .
Antiviral and Antipyretic Effects: Some imidazole-based compounds show antiviral activity and can help manage viral infections. Additionally, they may have antipyretic effects, reducing fever .
Ulcerogenic and Anti-allergic Activity: Imidazole derivatives have been studied for their ulcerogenic potential and anti-allergic effects. These properties could be relevant in gastrointestinal health and allergy management .
Antifungal and Antihelmintic Properties: Certain imidazole-containing compounds exhibit antifungal and antihelmintic activities. They may be useful in treating fungal infections and parasitic worm infestations .
Synthetic Routes
Various synthetic methods exist for preparing imidazole derivatives. Researchers have explored diverse routes to synthesize these compounds. However, specific details related to the synthesis of this particular compound would require further investigation.
properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-14-12-15(2)26(23-14)21-22-18-11-7-10-17(18)20(28)25(21)13-19(27)24(3)16-8-5-4-6-9-16/h4-6,8-9,12H,7,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGFQELWDGWWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)N(C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-methyl-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2831152.png)

![4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2831154.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxypropanamido)benzofuran-2-carboxamide](/img/structure/B2831157.png)
![4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2831158.png)
![5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2831159.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2831161.png)
![3-phenyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide](/img/structure/B2831162.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2831163.png)



![3-Methyl-6-[4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831170.png)